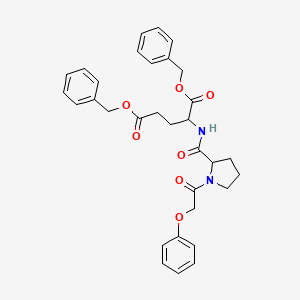
Dibenzyl 1-(phenoxyacetyl)prolylglutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl 1-(phenoxyacetyl)prolylglutamate is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenoxyacetyl group attached to a prolylglutamate backbone. The presence of dibenzyl groups further adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl 1-(phenoxyacetyl)prolylglutamate typically involves multiple steps, starting with the protection of the amino and carboxyl groups of prolylglutamate. The phenoxyacetyl group is then introduced through an acylation reaction, followed by the addition of dibenzyl groups via benzylation. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 1-(phenoxyacetyl)prolylglutamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, Dibenzyl 1-(phenoxyacetyl)prolylglutamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases and conditions, particularly those involving enzyme dysregulation .
Industry
In industrial applications, this compound is used in the development of new materials and coatings. Its chemical stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of Dibenzyl 1-(phenoxyacetyl)prolylglutamate involves its interaction with specific molecular targets, such as enzymes and receptors. The phenoxyacetyl group plays a crucial role in binding to these targets, while the prolylglutamate backbone facilitates the compound’s stability and bioavailability. The dibenzyl groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid Derivatives: These compounds share the phenoxyacetyl group and exhibit similar chemical reactivity.
Prolylglutamate Derivatives: Compounds with a prolylglutamate backbone are often studied for their biological activity.
Dibenzyl Compounds: These compounds contain dibenzyl groups and are known for their stability and lipophilicity.
Uniqueness
Dibenzyl 1-(phenoxyacetyl)prolylglutamate stands out due to its combination of structural features, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile compound in scientific research .
Properties
Molecular Formula |
C32H34N2O7 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
dibenzyl 2-[[1-(2-phenoxyacetyl)pyrrolidine-2-carbonyl]amino]pentanedioate |
InChI |
InChI=1S/C32H34N2O7/c35-29(23-39-26-15-8-3-9-16-26)34-20-10-17-28(34)31(37)33-27(32(38)41-22-25-13-6-2-7-14-25)18-19-30(36)40-21-24-11-4-1-5-12-24/h1-9,11-16,27-28H,10,17-23H2,(H,33,37) |
InChI Key |
XTFGHZUEHYPABC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(=O)COC2=CC=CC=C2)C(=O)NC(CCC(=O)OCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















